An In-depth Technical Guide to the Chemical Properties of 2-Piperidineethanol, 1-methyl-
An In-depth Technical Guide to the Chemical Properties of 2-Piperidineethanol, 1-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Piperidineethanol, 1-methyl-, a heterocyclic amine of interest in synthetic organic chemistry and pharmaceutical development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and safety profile, presented in a clear and accessible format for scientific professionals.
Chemical Identity and Structure
2-Piperidineethanol, 1-methyl-, also known by its synonyms 1-methyl-2-piperidineethanol and 2-(1-methylpiperidin-2-yl)ethanol, is a substituted piperidine derivative. Its structure features a piperidine ring N-methylated at position 1 and substituted with a 2-hydroxyethyl group at position 2.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol |
| CAS Number | 533-15-3[1] |
| Molecular Formula | C₈H₁₇NO[1] |
| Molecular Weight | 143.23 g/mol [1] |
| InChI | InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3[1] |
| InChIKey | OVMRRCXDBKEQIU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN1CCCCC1CCO |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Piperidineethanol, 1-methyl-.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 82-84 °C (at 19 Torr) | [2] |
| Density | 0.98 g/cm³ (at 20°C) | [2] |
| Refractive Index | 1.48 (at 20°C) | [2] |
| Flash Point | 106 °C | [2] |
| pKa | 15.15 ± 0.10 (Predicted) | [2] |
| LogP | 0.3-1.139 (at 25°C and pH 6-10.4) | [2] |
| Vapor Pressure | 3.62-5.08 Pa (at 20-25°C) | [3] |
| pH | 11.2 (50g/l, H₂O, 20℃) | [3] |
Synthesis and Reactivity
2-Piperidineethanol, 1-methyl- is primarily known as a synthetic intermediate. For instance, it is a known intermediate in the synthesis of the antipsychotic drug Thioridazine and in the preparation of certain kinase inhibitors.[2][3]
While direct, detailed experimental protocols for its synthesis are not extensively published, a plausible and common method involves the N-methylation of 2-piperidineethanol. This can be achieved through various established methods for amine alkylation. One such general approach is reductive amination.
General Experimental Protocol: N-methylation of 2-Piperidineethanol
This protocol describes a general procedure for the synthesis of 2-Piperidineethanol, 1-methyl- via reductive amination of 2-piperidineethanol.
Materials:
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2-Piperidineethanol
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Formaldehyde (37% aqueous solution)
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Formic acid
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Sodium hydroxide (for basification)
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Diethyl ether or other suitable organic solvent (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidineethanol in a suitable solvent.
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Add an equimolar amount of aqueous formaldehyde solution to the flask.
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Slowly add formic acid to the reaction mixture. The reaction is typically exothermic.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH greater than 10.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
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Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation to obtain pure 2-Piperidineethanol, 1-methyl-.
